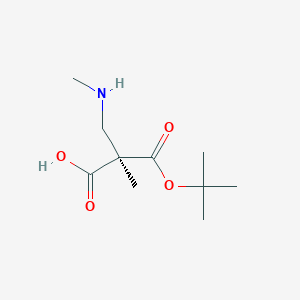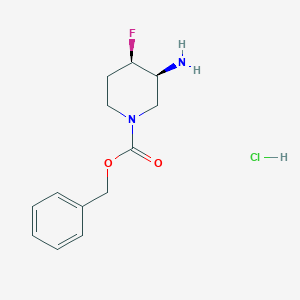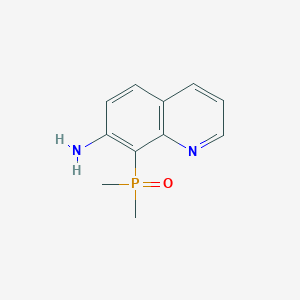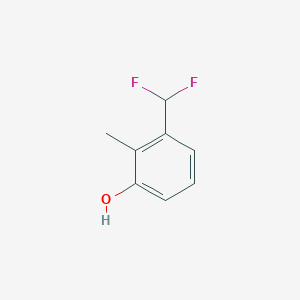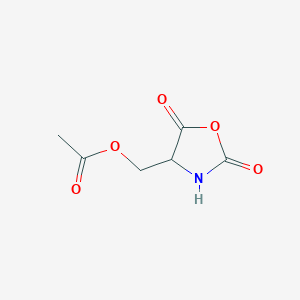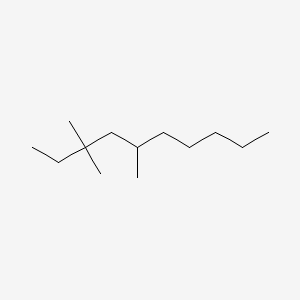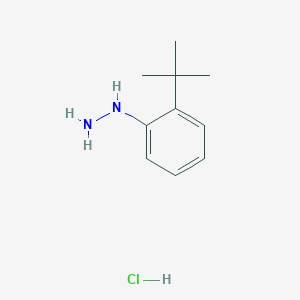
(2-(tert-Butyl)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of tert-butylhydrazine with a phenyl derivative. One common method involves the reaction of Ph2PCl with tert-butylhydrazine hydrochloride, yielding the desired product in an 83% yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylhydrazine hydrochloride
- tert-Butylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 2,6-Dichlorophenylhydrazine hydrochloride
Uniqueness
(2-(tert-Butyl)phenyl)hydrazine hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the hydrazine group. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other hydrazine derivatives .
Propiedades
Fórmula molecular |
C10H17ClN2 |
|---|---|
Peso molecular |
200.71 g/mol |
Nombre IUPAC |
(2-tert-butylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-6-4-5-7-9(8)12-11;/h4-7,12H,11H2,1-3H3;1H |
Clave InChI |
NPKHXZMATMRKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


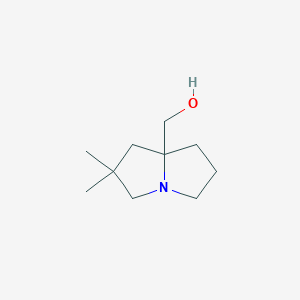
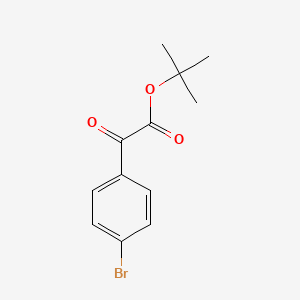
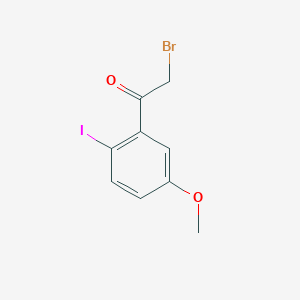
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)

